

Spectroscopic Analysis of Phenetole: A Technical Guide

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Compound of Interest

Compound Name: Phenetole

Cat. No.: B1680304

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of **phenetole**, a key aromatic ether. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **phenetole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Phenetole**

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|-------------------------------------|
| 7.22 | m | 2H | Ar-H (ortho) |
| 6.90 | m | 2H | Ar-H (meta) |
| 6.80 | m | 1H | Ar-H (para) |
| 3.96 | q | 2H | -O-CH ₂ -CH ₃ |
| 1.37 | t | 3H | -O-CH ₂ -CH ₃ |

Solvent: CDCl₃, Instrument Frequency: 90 MHz^{[1][2]}

Table 2: ¹³C NMR Spectroscopic Data for **Phenetole**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------------------------------------------|
| 159.1 | Ar-C (ipso, attached to -OCH ₂ CH ₃) |
| 129.4 | Ar-C (meta) |
| 120.7 | Ar-C (para) |
| 114.6 | Ar-C (ortho) |
| 63.3 | -O-CH ₂ -CH ₃ |
| 14.8 | -O-CH ₂ -CH ₃ |

Solvent: CDCl₃, Instrument Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **Phenetole**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------------------|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 3000-2850 | Medium | Aliphatic C-H Stretch |
| 1600-1585 | Medium | Aromatic C=C Stretch (in-ring) |
| 1500-1400 | Medium | Aromatic C=C Stretch (in-ring) |
| ~1240 | Strong | Aryl-O Stretch (asymmetric) |
| ~1040 | Strong | Alkyl-O Stretch (symmetric) |
| 900-675 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for **Phenetole**

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---------------------------------------------------------------------------------------------|
| 122 | 35.0 | [M] ⁺ (Molecular Ion) |
| 94 | 100.0 | [M - C ₂ H ₄] ⁺ (Base Peak, via McLafferty rearrangement) |
| 77 | 9.4 | [C ₆ H ₅] ⁺ (Phenyl cation) |
| 66 | 17.4 | [C ₅ H ₆] ⁺ |
| 65 | 10.7 | [C ₅ H ₅] ⁺ |
| 39 | 12.6 | [C ₃ H ₃] ⁺ |

Ionization: Electron Ionization (EI) at 70 eV^[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (^1H and ^{13}C)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **phenetole** for structural elucidation.

Materials:

- **Phenetole** (liquid)
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard (0.03% v/v)
- NMR tube (5 mm diameter)
- Pipettes

Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 90 MHz or higher)

Procedure:

- Sample Preparation:
 - In a clean, dry vial, prepare a solution of approximately 5-10 mg of **phenetole** in 0.6-0.7 mL of CDCl_3 containing TMS.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:

- Set the spectral width to approximately 15 ppm.
- Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
- Typically, 8-16 scans are sufficient.
- Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
- Phase the spectrum and reference the TMS peak to 0.00 ppm.
- Integrate the signals and determine the chemical shifts and coupling constants.
- ¹³C NMR Acquisition:
 - Switch the spectrometer to the ¹³C nucleus frequency.
 - Set the spectral width to approximately 200-220 ppm.
 - Use a proton-decoupled pulse sequence to simplify the spectrum.
 - A larger number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.
 - Process the FID, phase the spectrum, and reference the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **phenetole** by their characteristic vibrational frequencies.

Materials:

- **Phenetole** (liquid)
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Dropper

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer

Procedure (Thin Film Method):

- Sample Preparation:
 - Place one or two drops of liquid **phenetole** onto the surface of a clean, dry salt plate.
 - Place a second salt plate on top and gently press to create a thin liquid film between the plates.
- Data Acquisition:
 - Place the salt plate assembly in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Identify and label the major absorption peaks in the spectrum.
 - Correlate the observed absorption frequencies with known functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of **phenetole** and to analyze its fragmentation pattern for structural confirmation.

Materials:

- **Phenetole**

- A suitable solvent (e.g., methanol or dichloromethane) for sample introduction if using a direct infusion method.

Instrumentation:

- Mass Spectrometer with an Electron Ionization (EI) source (e.g., a Gas Chromatography-Mass Spectrometry (GC-MS) system).

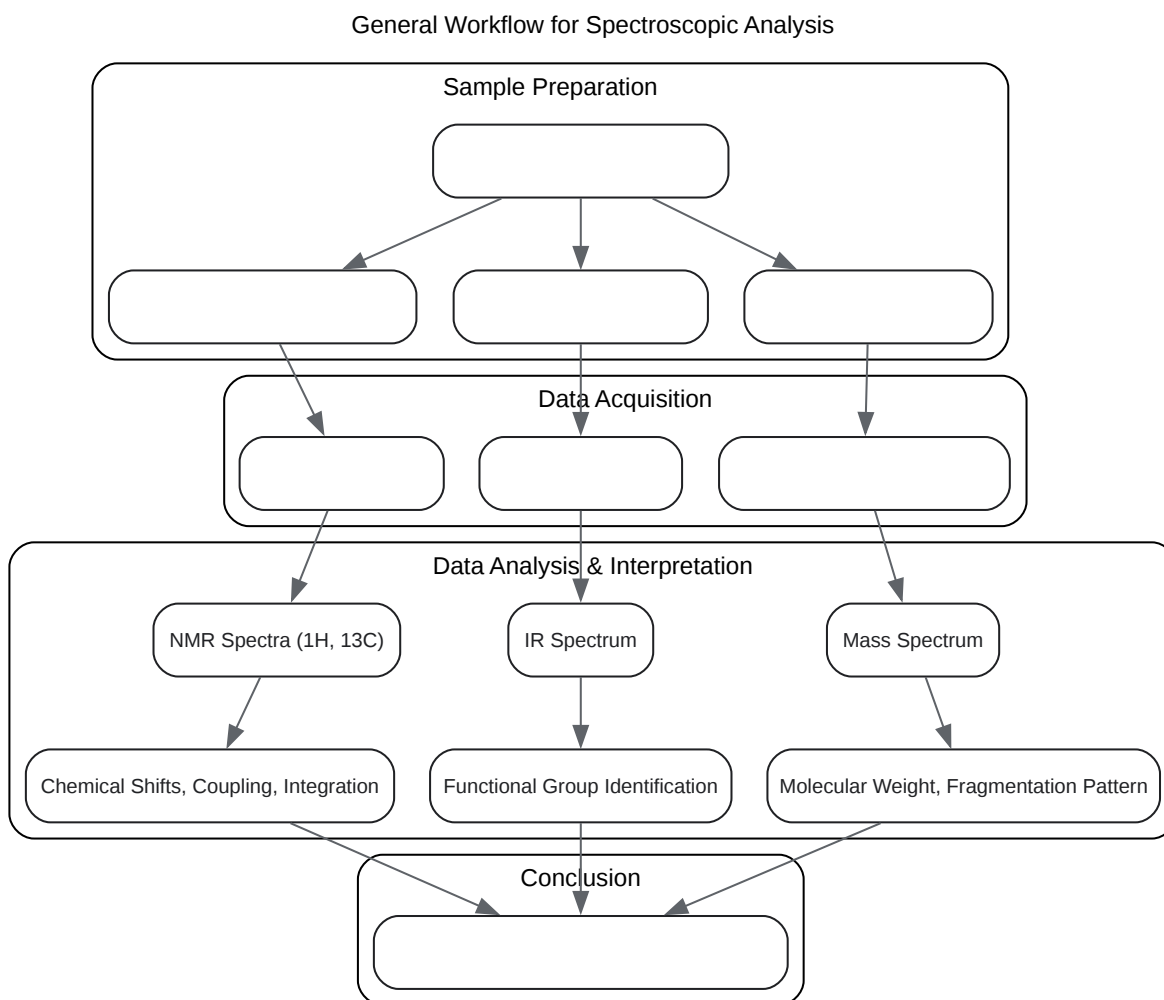
Procedure (GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of **phenetole** (e.g., 1 mg/mL) in a volatile solvent compatible with the GC system.
- GC Separation:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5).
 - A typical temperature program might start at 50°C, hold for 1 minute, and then ramp to 250°C at 10°C/min.
- MS Detection:
 - As **phenetole** elutes from the GC column, it enters the ion source of the mass spectrometer.
 - The molecules are bombarded with a beam of electrons (typically at 70 eV) to cause ionization and fragmentation.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
 - A mass spectrum is recorded, plotting the relative abundance of each ion versus its m/z value.

- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$) to determine the molecular weight.
 - Identify the base peak (the most intense peak in the spectrum).
 - Analyze the fragmentation pattern to identify characteristic fragment ions and confirm the structure of the molecule. Aromatic ethers like **phenetole** often undergo a McLafferty rearrangement, leading to a prominent peak at m/z 94.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **phenetole**.



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